![molecular formula C13H9ClF3N5O B3035186 1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-6-methyl-4-oxopyrimidine-5-carbonitrile CAS No. 303153-05-1](/img/structure/B3035186.png)
1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-6-methyl-4-oxopyrimidine-5-carbonitrile
Overview
Description
The compound “1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-6-methyl-4-oxopyrimidine-5-carbonitrile” is a member of the class of benzamides . It is obtained by the formal condensation of the carboxy group of 2-(trifluoromethyl)benzoic acid with the amino group of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine . It is used as a fungicide for foliar application and as a seed treatment to control botrytis, powdery mildew, and other diseases .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been discussed in several papers . The synthesis involves the protection of crops from pests . Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis
The molecular structure of the compound involves a pyridine group and a pyrimidine group . The optimal structure of the pyridine group was found to be 5-CF3, and the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .Chemical Reactions Analysis
The compound has been found to be involved in various chemical reactions. For instance, it has been used in the synthesis of 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides . These compounds exhibit submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue .Physical And Chemical Properties Analysis
The compound has a molecular weight of 280.68 . Its IUPAC name is 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinol . The InChI code is 1S/C11H12ClF3N2O/c12-9-5-7(11(13,14)15)6-16-10(9)17-3-1-8(18)2-4-17/h5-6,8,18H,1-4H2 .Scientific Research Applications
Agrochemical Applications
This compound, as a derivative of trifluoromethylpyridine (TFMP), is widely used in the agrochemical industry . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Veterinary Applications
In the veterinary industry, two products containing the TFMP moiety have been granted market approval . These products are likely used for the treatment or prevention of diseases in animals .
Organic Synthesis
The compound is a commonly used reagent in organic synthesis . It can participate in alkylation reaction, chlorination reaction and so on .
Pesticide Synthesis
This compound is widely used in the field of pesticide synthesis . As a fluoro-substituted reagent, it contributes to the development of new pesticides with improved efficacy and safety profiles .
Material Chemistry
In the field of material chemistry, this compound is used due to its unique properties conferred by the fluorine and pyridine structures . It may contribute to the development of new materials with enhanced performance and functionality .
Mechanism of Action
Target of Action
It is structurally similar to fluopicolide , a fungicide that targets spectrin-like proteins in the cytoskeleton of oomycetes .
Mode of Action
It is thought to act by affecting spectrin-like proteins in the cytoskeleton of oomycetes .
Biochemical Pathways
The compound likely affects the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation . It is also suggested that the compound may have an impact on the microbial fatty acid synthase (FAS) pathway , a multidomain enzyme complex that is essential for bacterial cell viability and virulence .
Pharmacokinetics
An advanced analogue of this series was found to attenuate the production of an sfp-pptase-dependent metabolite when applied to bacillus subtilis at sublethal doses . This suggests that the compound may have some bioavailability and metabolic activity.
Result of Action
The compound is thought to thwart bacterial growth by attenuating secondary metabolism . It exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue . Moreover, compounds within this class possess antibacterial activity in the absence of a rapid cytotoxic response in human cells .
Safety and Hazards
The compound should be handled with care to avoid dust formation. It is recommended to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition .
properties
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-6-methyl-4-oxopyrimidine-5-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N5O/c1-7-9(4-18)12(23)20-6-22(7)21(2)11-10(14)3-8(5-19-11)13(15,16)17/h3,5-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCSAFBWVGEXJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=CN1N(C)C2=C(C=C(C=N2)C(F)(F)F)Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301108709 | |
Record name | 1-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methylamino]-1,4-dihydro-6-methyl-4-oxo-5-pyrimidinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301108709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-6-methyl-4-oxopyrimidine-5-carbonitrile | |
CAS RN |
303153-05-1 | |
Record name | 1-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methylamino]-1,4-dihydro-6-methyl-4-oxo-5-pyrimidinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303153-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methylamino]-1,4-dihydro-6-methyl-4-oxo-5-pyrimidinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301108709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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